molecular formula C24H18N6O3 B6531962 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1019106-34-3

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6531962
CAS No.: 1019106-34-3
M. Wt: 438.4 g/mol
InChI Key: MRVCPXONPSBSBJ-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a pyridazine-pyrazole scaffold with a chromenone-carboxamide moiety. The pyridazine ring is substituted at position 6 with a 3-methyl-1H-pyrazole group, while the chromenone-carboxamide is linked via an aromatic amino-phenyl bridge.

Properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c1-15-12-13-30(29-15)22-11-10-21(27-28-22)25-17-6-8-18(9-7-17)26-23(31)19-14-16-4-2-3-5-20(16)33-24(19)32/h2-14H,1H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVCPXONPSBSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H22N6O3C_{21}H_{22}N_6O_3 and a molecular weight of approximately 406.45 g/mol. The structure includes a chromene core, a carboxamide group, and a substituted pyridazine ring, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of chromene compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Antimicrobial Activity : The presence of the pyrazole moiety in the structure has been linked to enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant potential in animal models, showing promise in reducing seizure activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways crucial for cell survival and proliferation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar chromene derivatives exhibited IC50 values as low as 10 µM against human cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of the chromene scaffold in enhancing cytotoxicity through apoptosis induction .

Antimicrobial Studies

Research conducted on related compounds showed that they possessed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µg/mL against Staphylococcus aureus and E. coli. These findings suggest that modifications in the pyrazole and pyridazine groups can significantly enhance antibacterial efficacy .

Anticonvulsant Potential

In an animal model study, derivatives similar to this compound were tested for anticonvulsant activity using the picrotoxin-induced seizure model. Results indicated a significant reduction in seizure duration compared to control groups .

Data Tables

Activity TypeCompound DerivativeIC50/MIC ValuesReference
AnticancerChromene Derivative10 µM
AntimicrobialPyrazole Derivative20–40 µg/mL
AnticonvulsantRelated CompoundSignificant Reduction

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of chromene compounds exhibit promising anticancer activities. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar structural motifs could induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects
Another critical application of this compound is its potential anti-inflammatory properties. Compounds with chromene structures have been linked to the inhibition of pro-inflammatory cytokines. In vitro studies suggest that the compound may downregulate inflammatory markers, providing a basis for its use in treating inflammatory diseases .

Materials Science

Polymer Chemistry
The unique structural features of N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide allow it to act as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Such polymers are valuable in applications ranging from coatings to biomedical devices .

Biochemistry

Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Kinase inhibitors are crucial in developing targeted therapies for cancer treatment. Preliminary studies indicate that this compound can effectively inhibit specific kinases, which could lead to the development of novel therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Anti-inflammatory effectsDownregulates pro-inflammatory cytokines
Materials SciencePolymer synthesisEnhances mechanical properties and thermal stability in polymer matrices
BiochemistryEnzyme inhibitionInhibits specific kinases related to cancer progression

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of chromene-based compounds, including the target compound. The results indicated a significant reduction in viability for breast cancer cells treated with these compounds, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of chromene derivatives. The study revealed that these compounds could inhibit the NF-kB pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6. This finding supports the potential therapeutic use of the compound in inflammatory diseases .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, primarily in their pyridazine and chromenone frameworks:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Features
Target Compound Pyridazine (6-substituted with 3-methyl-1H-pyrazole); Chromenone-carboxamide linked via phenyl-amino bridge C₂₄H₁₉N₅O₃ 433.45 g/mol Combines pyrazole’s metabolic stability with chromenone’s anti-inflammatory potential.
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Pyridazine (3-substituted with thiophene); Triazole-carboxamide linked via ethyl chain C₁₉H₁₆N₆O₂S 392.4 g/mol Thiophene enhances π-π stacking; triazole improves solubility. Lacks chromenone’s anti-inflammatory backbone.
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide Pyridazine (3-substituted with 4-chlorophenyl); Chromenone-carboxamide linked via propyl chain C₂₃H₁₈ClN₃O₄ 435.9 g/mol Chlorophenyl group increases hydrophobicity; propyl linker may reduce steric hindrance.

Pharmacological and Physicochemical Insights

  • The methyl group on pyrazole likely enhances metabolic stability compared to unsubstituted analogs.
  • Thiophene-Substituted Analog : The thiophene ring may improve binding to sulfur-rich enzyme pockets, but the absence of chromenone limits anti-inflammatory synergy. No solubility or toxicity data is available, hindering direct efficacy comparisons.
  • Chlorophenyl-Substituted Analog : The 4-chlorophenyl group could enhance target affinity via hydrophobic interactions, as seen in kinase inhibitors. However, the propyl linker might reduce bioavailability compared to the phenyl-amino bridge in the target compound.

Preparation Methods

Synthesis of Chromene-3-Carboxylic Acid Precursors

The chromene-3-carboxylic acid moiety is synthesized via a sequential Vilsmeier-Haack formylation and Pinnick oxidation protocol . Starting with 2-hydroxyacetophenone derivatives, formylation at the 3-position is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in aqueous conditions (0–25°C, 12 h). Subsequent oxidation of the aldehyde intermediate to the carboxylic acid employs sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system, yielding chromene-3-carboxylic acids in 53–61% efficiency .

Key Reaction Conditions

StepReagentsSolventTemperatureYield (%)
FormylationPOCl₃, DMF, H₂OH₂O/DMF0–25°C46–94
OxidationNaClO₂, sulfamic acidDCM/H₂O0–25°C53–61

Preparation of Pyridazine-Pyrazole Amine Intermediate

The pyridazine-3-amine component, 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline, is synthesized via nucleophilic aromatic substitution (SNAr). Chloropyridazine derivatives react with 3-methyl-1H-pyrazole under basic conditions (K₂CO₃, DMF, 80°C), followed by coupling with 4-nitroaniline and subsequent reduction of the nitro group to an amine .

Synthetic Pathway

  • SNAr Reaction :
    6-Chloropyridazine+3-methyl-1H-pyrazoleK₂CO₃, DMF6-(3-methyl-1H-pyrazol-1-yl)pyridazine\text{6-Chloropyridazine} + \text{3-methyl-1H-pyrazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{6-(3-methyl-1H-pyrazol-1-yl)pyridazine}

  • Buchwald-Hartwig Amination :
    6-(3-methyl-1H-pyrazol-1-yl)pyridazine+4-nitroanilinePd(dba)₂, XantphosN-(4-nitrophenyl)pyridazine-amine\text{6-(3-methyl-1H-pyrazol-1-yl)pyridazine} + \text{4-nitroaniline} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{N-(4-nitrophenyl)pyridazine-amine}

  • Nitro Reduction :
    N-(4-nitrophenyl)pyridazine-amineH₂, Pd/C4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]aminoaniline\text{N-(4-nitrophenyl)pyridazine-amine} \xrightarrow{\text{H₂, Pd/C}} \text{4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline}

Amide Bond Formation: Coupling Chromene Acid with Pyridazine Amine

The final step involves coupling chromene-3-carboxylic acid with the pyridazine-amine intermediate via in situ acid chloride formation. Treatment of chromene-3-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the acyl chloride, which reacts with the amine in the presence of triethylamine (Et₃N) to yield the target carboxamide .

Optimized Procedure

  • Acid Chloride Formation :
    Chromene-3-carboxylic acidSOCl₂, DCMChromene-3-carbonyl chloride\text{Chromene-3-carboxylic acid} \xrightarrow{\text{SOCl₂, DCM}} \text{Chromene-3-carbonyl chloride}

  • Amide Coupling :
    Chromene-3-carbonyl chloride+4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]aminoanilineEt₃N, DCMTarget compound\text{Chromene-3-carbonyl chloride} + \text{4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}

Reaction Metrics

ParameterValue
Reaction Time12–16 h
Temperature0–25°C
Yield44–64%

Characterization and Analytical Validation

Synthetic intermediates and the final compound are characterized by NMR (¹H, ¹³C), IR, and elemental analysis. The chromene carbonyl (C=O) appears at 1721 cm⁻¹ (IR), while the amide N–H stretch is observed at 3300–3400 cm⁻¹ . ¹H NMR of the pyridazine-amine intermediate shows distinct aromatic protons at δ 7.8–8.5 ppm, with pyrazole methyl groups resonating at δ 2.3–2.5 ppm .

Challenges and Optimization Strategies

  • Regioselectivity in Pyridazine Substitution : Use of bulky bases (e.g., K₂CO₃) ensures selective substitution at the 6-position of pyridazine .

  • Acid Chloride Stability : In situ generation minimizes decomposition; excess SOCl₂ is removed under reduced pressure before coupling .

  • Amine Reactivity : Electron-rich anilines require stoichiometric Et₃N to neutralize HCl byproducts and drive amidation .

Scalability and Industrial Relevance

The protocol is scalable to multigram quantities with minor modifications:

  • Chromene Synthesis : Continuous flow reactors improve formylation oxidation yields to >70% .

  • Coupling Step : Replace DCM with toluene for safer large-scale processing .

Q & A

Q. What are the key synthetic pathways for N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. For example:

  • Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones under acidic conditions .
  • Step 2: Introduction of the 3-methyl-1H-pyrazole group via Buchwald–Hartwig amination or Ullmann coupling .
  • Step 3: Coupling of the chromene-3-carboxamide moiety using carbodiimide-mediated amidation .
    Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirmed by 1^1H NMR (e.g., disappearance of amine protons at δ 5.2 ppm) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regioselectivity (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm) and coupling efficiency .
  • IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .
  • HPLC: Quantifies purity (>98% with C18 columns, gradient elution) .

Intermediate/Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Methodology:

  • Dose-response validation: Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Target engagement studies: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd_d) for suspected targets (e.g., kinases or DNA topoisomerases) .
  • Data normalization: Account for solvent effects (DMSO <0.1% v/v) and batch-to-batch compound variability via LC-MS validation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation: Use co-solvents (e.g., PEG-400/Cremophor EL) or liposomal encapsulation to enhance aqueous solubility .
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability, confirmed via Caco-2 cell monolayer assays .
  • Pharmacokinetic profiling: Monitor plasma half-life (t1/2_{1/2}) and AUC in rodent models after IV/oral dosing, with LC-MS/MS quantification .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Core modifications: Replace the chromene moiety with quinazolinone (improves DNA intercalation) or substitute the pyridazine ring with triazine (enhances kinase inhibition) .
  • Functional group analysis: Compare IC50_{50} values of analogs with electron-withdrawing (e.g., –NO2_2) vs. electron-donating (e.g., –OCH3_3) groups on the phenyl ring to map pharmacophores .
  • Computational modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or COX-2, validated by mutagenesis studies .

Advanced Mechanistic and Analytical Questions

Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer activity?

  • Transcriptomic profiling: RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
  • Protein interaction networks: Co-immunoprecipitation (Co-IP) followed by mass spectrometry to map binding partners (e.g., HSP90 or tubulin) .
  • In vivo validation: Use xenograft models (e.g., nude mice with HT-29 tumors) to correlate tumor volume reduction with biomarker expression (e.g., caspase-3 cleavage) .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Process optimization: Switch from batch to flow chemistry for exothermic steps (e.g., cyclization), ensuring temperature control (±2°C) .
  • Catalyst screening: Test Pd(OAc)2_2/Xantphos vs. CuI/1,10-phenanthroline for coupling steps to improve reproducibility .
  • DoE (Design of Experiments): Apply factorial design to variables like solvent polarity (DMF vs. THF) and reaction time (12–48 hr), analyzing outcomes via HPLC yield quantification .

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